

Total Synthesis of (±)-Conolidine: A Detailed Guide to Two Key Methodologies

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental procedures for the total synthesis of (±)-**Conolidine**, a potent non-opioid analgesic alkaloid. Two prominent synthetic routes are presented: the first de novo total synthesis reported by Tarselli et al. (Micalizio's group) in 2011 and a more recent, concise six-step synthesis developed by Chen et al. in 2019. This guide includes step-by-step protocols, quantitative data summarized in tables, and visual diagrams of the synthetic workflows to aid in the replication and further development of these synthetic strategies.

Introduction

Conolidine is a pentacyclic indole alkaloid isolated from the bark of Tabernaemontana divaricata. Its unique structure and potent analgesic properties, which are believed to act through a non-opioid pathway, have made it a significant target for synthetic chemists. The total synthesis of **conolidine** not only provides access to the natural product for further biological studies but also opens avenues for the creation of novel analogs with potentially improved therapeutic profiles. This document outlines two key total syntheses of (±)-**conolidine**.

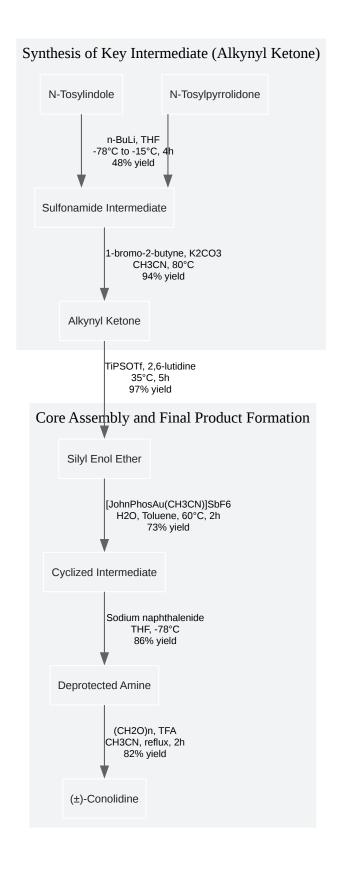
Six-Step Total Synthesis of (±)-Conolidine (Chen et al., 2019)



This concise and efficient synthesis achieves the construction of (\pm) -conolidine in six steps with an overall yield of 19%.[1] Key transformations include a gold(I)-catalyzed Conia-ene reaction and a Pictet-Spengler reaction.[1]

Experimental Workflow





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Caption: Six-step synthesis of (±)-Conolidine by Chen et al. (2019).



Quantitative Data Summary

Step	Starting Material	Reagents and Conditions	Product	Yield (%)
1	N-Tosylindole, N- Tosylpyrrolidone	n-BuLi, THF, -78°C to -15°C, 4 h	Sulfonamide Intermediate	48
2	Sulfonamide Intermediate	1-bromo-2- butyne, K ₂ CO ₃ , CH ₃ CN, 80°C	Alkynyl Ketone	94
3	Alkynyl Ketone	TiPSOTf, 2,6- lutidine, 35°C, 5 h	Silyl Enol Ether	97
4	Silyl Enol Ether	[JohnPhosAu(CH 3CN)]SbF ₆ , H ₂ O, Toluene, 60°C, 2 h	Cyclized Intermediate	73
5	Cyclized Intermediate	Sodium naphthalenide, THF, -78°C	Deprotected Amine	86
6	Deprotected Amine	(CH₂O)n, TFA, CH₃CN, reflux, 2 h	(±)-Conolidine	82
Overall	~19			

Experimental Protocols

Step 1: Synthesis of the Sulfonamide Intermediate

- To a solution of N-tosylindole (1.4 equiv) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.5 equiv) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour.



- Cool the mixture to -30°C and add a solution of N-tosylpyrrolidone (1.0 equiv) in THF.
- Allow the reaction to slowly warm to -15°C over 4 hours.
- Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the sulfonamide intermediate (48% yield).

Step 2: Synthesis of the Alkynyl Ketone

- To a solution of the sulfonamide intermediate from Step 1 in acetonitrile, add potassium carbonate (3.0 equiv) and 1-bromo-2-butyne (1.3 equiv).
- Heat the mixture to 80°C and stir for 10-12 hours.
- Cool the reaction to room temperature, filter, and concentrate the filtrate.
- Purify the residue by column chromatography to yield the alkynyl ketone (94% yield).

Step 3: Formation of the Silyl Enol Ether

- To a solution of the alkynyl ketone from Step 2 in a suitable solvent, add 2,6-lutidine (3.0 equiv).
- Add triisopropylsilyl trifluoromethanesulfonate (TiPSOTf) (6.0 equiv) and stir the mixture at 35°C for 5 hours.
- Quench the reaction and extract the product.
- Dry the organic phase, concentrate, and purify by chromatography to obtain the silyl enol ether (97% yield, E/Z = 8:92).

Step 4: Gold(I)-Catalyzed Conia-ene Reaction



- To a solution of the silyl enol ether from Step 3 in toluene, add water (1.0 equiv) and [JohnPhosAu(CH₃CN)]SbF₆ (10 mol%).
- Heat the reaction mixture to 60°C for 2 hours.
- Cool to room temperature and purify the crude product directly by column chromatography to yield the cyclized intermediate (73% yield).

Step 5: Deprotection of the Amine

- In a flask under an inert atmosphere, prepare a solution of sodium naphthalenide in THF.
- Cool the solution to -78°C and add a solution of the cyclized intermediate from Step 4 in THF.
- Stir the reaction at -78°C for the appropriate time until completion.
- Quench the reaction and work up to isolate the deprotected amine (86% yield).

Step 6: Pictet-Spengler Reaction to (±)-Conolidine

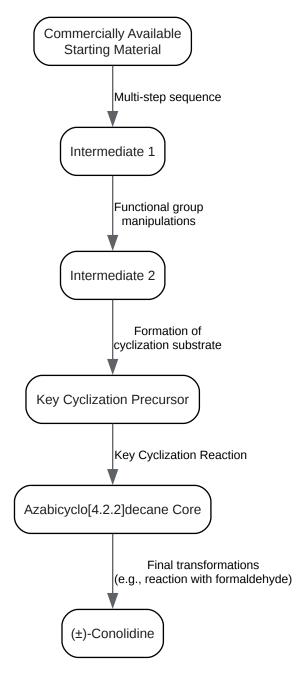
- To a solution of the deprotected amine from Step 5 in acetonitrile, add paraformaldehyde ((CH₂O)n) and trifluoroacetic acid (TFA).
- · Reflux the mixture for 2 hours.
- Cool the reaction, neutralize, and extract the product.
- Purify by column chromatography to afford (±)-Conolidine (82% yield).

First de Novo Total Synthesis of (±)-Conolidine (Tarselli et al., 2011)

The pioneering total synthesis of (±)-**conolidine** was achieved in nine steps with an overall yield of 18%.[2] This route established the first synthetic access to this rare alkaloid. While the detailed experimental procedures from the supplementary information were not available in the search results, a high-level overview of the synthetic strategy is presented below.



Synthetic Workflow Overview



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Caption: High-level overview of the nine-step synthesis of (±)-Conolidine.

Quantitative Data Summary



Synthesis Stage	Number of Steps	Overall Yield (%)
Tarselli et al. (2011)	9	18

Conclusion

The total syntheses of (±)-**Conolidine** by the Micalizio and Chen groups represent significant achievements in natural product synthesis. The earlier work by Tarselli et al. provided the first synthetic route to this important molecule, enabling its initial pharmacological evaluation. The more recent synthesis by Chen et al. offers a more concise and efficient pathway, which may facilitate the production of larger quantities of **conolidine** and its analogs for further drug discovery and development efforts. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers in the field.

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